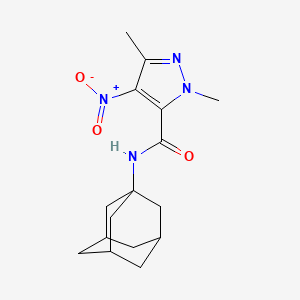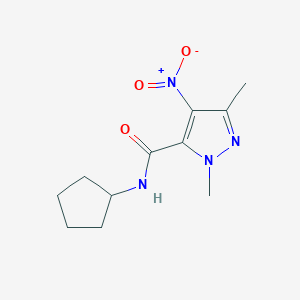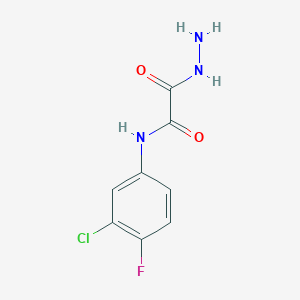![molecular formula C20H15Cl3N4OS B10967710 2-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10967710.png)
2-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a benzothiophene ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the construction of the pyrazole and benzothiophene rings. The key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Formation of the Benzothiophene Ring: This can be synthesized via the cyclization of a 2-mercaptobenzaldehyde derivative with an appropriate alkyne or alkene.
Coupling of the Rings: The pyrazole and benzothiophene rings can be coupled through a condensation reaction, possibly involving a formyl group on the pyrazole and an amine group on the benzothiophene.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 3-Methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazole-4-carboxylic acid.
Reduction: 2-({[3-Methyl-5-amino-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups suggest that it could interact with various biological targets.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrile group suggests that it could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-({[3-Methyl-5-oxo-1-(2,4-dichlorophenyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide.
- **2-({[3-Methyl-5-oxo-1-(2,4,6-tribromophenyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide.
Uniqueness
The compound’s uniqueness lies in the combination of its functional groups and the specific arrangement of its atoms
Propriétés
Formule moléculaire |
C20H15Cl3N4OS |
|---|---|
Poids moléculaire |
465.8 g/mol |
Nom IUPAC |
2-[(E)-[5-methyl-3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C20H15Cl3N4OS/c1-10-14(9-25-19-13(8-24)12-4-2-3-5-17(12)29-19)20(28)27(26-10)18-15(22)6-11(21)7-16(18)23/h6-7,9,26H,2-5H2,1H3/b25-9+ |
Clé InChI |
IWQMGHJQZVPELS-YCPBAFNGSA-N |
SMILES isomérique |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)/C=N/C3=C(C4=C(S3)CCCC4)C#N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)C=NC3=C(C4=C(S3)CCCC4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(2,4-dichlorophenyl)ethyl]-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B10967630.png)
![2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967643.png)
methanone](/img/structure/B10967645.png)

![4-bromo-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B10967655.png)
acetic acid](/img/structure/B10967659.png)
![2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10967672.png)

![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10967689.png)
![4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B10967691.png)

![3-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10967699.png)

